molecular formula C8H14N2O B15273326 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Katalognummer: B15273326
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: TVRKGAILEACUTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-1-azaspiro[45]dec-1-en-2-amine is a chemical compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate amines with cyclic ethers under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ether in the presence of a catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein tyrosine phosphatases, which play a role in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, 7,9-dimethyl-
  • This compound, 6-ethyl-
  • 1-Oxa-3-azaspiro[4.5]dec-2-ene, 2-phenyl-

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C8H14N2O/c9-7-10-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H2,9,10)

InChI-Schlüssel

TVRKGAILEACUTB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)COC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.